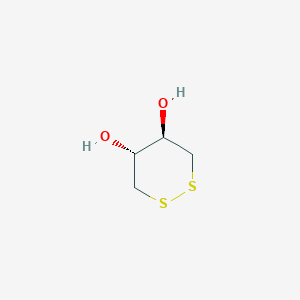

Dithiane diol

Description

Structure

3D Structure

Properties

CAS No. |

16096-98-3 |

|---|---|

Molecular Formula |

C4H8O2S2 |

Molecular Weight |

152.2 g/mol |

IUPAC Name |

(4R,5R)-dithiane-4,5-diol |

InChI |

InChI=1S/C4H8O2S2/c5-3-1-7-8-2-4(3)6/h3-6H,1-2H2/t3-,4-/m0/s1 |

InChI Key |

YPGMOWHXEQDBBV-IMJSIDKUSA-N |

SMILES |

C1C(C(CSS1)O)O |

Isomeric SMILES |

C1[C@@H]([C@H](CSS1)O)O |

Canonical SMILES |

C1C(C(CSS1)O)O |

Other CAS No. |

16096-98-3 14193-38-5 |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dithiane-2,5-diol: A Versatile Synthon for Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dithiane-2,5-diol (B140307), a commercially available and stable heterocyclic compound, serves as a pivotal synthon in modern organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic data, and key applications in the synthesis of diverse sulfur-containing heterocycles. Emphasis is placed on its role as a stable precursor for the in-situ generation of α-mercaptoacetaldehyde, a reactive intermediate that participates in a variety of synthetically valuable transformations. This document furnishes detailed experimental protocols for cornerstone reactions, including the Gewald synthesis of 2-aminothiophenes and sulfa-Michael/aldol cascade reactions for the construction of substituted tetrahydrothiophenes, making it an essential resource for professionals in drug discovery and development.

Introduction

1,4-Dithiane-2,5-diol (CAS No. 40018-26-6) is the stable dimer of the otherwise unstable α-mercaptoacetaldehyde.[1] Its unique structure, possessing both nucleophilic and electrophilic potential, renders it a versatile C2 synthon for the construction of complex molecular architectures, particularly sulfur-containing heterocycles.[2] These structural motifs are prevalent in a wide array of biologically active compounds and functional materials. This guide aims to provide a detailed technical overview of the properties and synthetic utility of 1,4-dithiane-2,5-diol for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

The fundamental properties of 1,4-dithiane-2,5-diol are summarized in the tables below, providing a ready reference for its physical and chemical characteristics, as well as its spectroscopic signature.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 40018-26-6 | [3] |

| Molecular Formula | C₄H₈O₂S₂ | [3] |

| Molecular Weight | 152.24 g/mol | |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 130 °C (decomposes) | [3] |

| Solubility | Slightly soluble in water; soluble in alcohol. | [3] |

| IUPAC Name | 1,4-dithiane-2,5-diol | [3] |

| Synonyms | 2,5-Dihydroxy-1,4-dithiane, Mercaptoacetaldehyde dimer |

Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR | A German patent provides the following ¹H NMR data: a doublet at 3.01 ppm (CH₂) with a coupling constant of 5.4 Hz, and a triplet at 4.8 or 4.9 ppm (CH). The document notes that the multiplets of the CH groups may be further split by coupling with the OH proton. | [4] |

| ¹³C NMR | Spectra available on databases such as SpectraBase. | [5] |

| FTIR (KBr wafer) | Spectrum available on PubChem. | [3] |

| Mass Spectrometry (GC-MS) | Top peaks at m/z 76, 47, and 48. | [3] |

Chemical Reactivity and Synthetic Applications

The synthetic utility of 1,4-dithiane-2,5-diol is primarily derived from its ability to generate two equivalents of α-mercaptoacetaldehyde in situ, typically under basic or thermal conditions. This reactive intermediate is then available to participate in a variety of carbon-carbon and carbon-sulfur bond-forming reactions.

References

- 1. benchchem.com [benchchem.com]

- 2. (4R,5R)-1,2-dithiane-4,5-diol | C4H8O2S2 | CID 439407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-Dithiane-2,5-diol | C4H8O2S2 | CID 98330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DE3149653A1 - Process for the preparation of pure 2,5-dihydroxy-1,4-dithiane - Google Patents [patents.google.com]

- 5. 2,5-Dihydroxy-1,4-dithiane - SpectraBase [spectrabase.com]

Synthesis of 1,4-Dithiane-2,5-diol from Chloroacetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,4-dithiane-2,5-diol (B140307), a versatile synthon in organic chemistry, from the starting material chloroacetaldehyde (B151913). The document details the underlying reaction mechanism, comprehensive experimental protocols, and key quantitative data to support research and development in medicinal chemistry and materials science.

Introduction

1,4-Dithiane-2,5-diol, also known as 2,5-dihydroxy-1,4-dithiane or mercaptoacetaldehyde (B1617137) dimer, is a crucial intermediate in organic synthesis.[1] Its primary utility lies in its role as a stable, commercially available precursor for the in-situ generation of the reactive 2-mercaptoacetaldehyde.[1][2] This reactive intermediate is a valuable building block for constructing a wide array of sulfur-containing heterocycles, which are prominent scaffolds in many biologically active molecules, including the antiretroviral drug Lamivudine.[1][2] The synthesis of 1,4-dithiane-2,5-diol is therefore a foundational process for various applications in drug discovery and materials science.[3]

Reaction Pathway and Mechanism

The most common and established method for synthesizing 1,4-dithiane-2,5-diol involves the reaction of chloroacetaldehyde with a sulfur source, typically sodium hydrosulfide (B80085) (NaSH).[4][5] The reaction proceeds through the formation of a transient thioacetaldehyde (B13765720) intermediate. This intermediate is unstable and readily undergoes dimerization to form the more stable six-membered heterocyclic ring of 1,4-dithiane-2,5-diol.[4][5] The overall transformation is a nucleophilic substitution followed by a dimerization.

Caption: Reaction pathway for the synthesis of 1,4-dithiane-2,5-diol.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported experimental protocols for the synthesis of 1,4-dithiane-2,5-diol. This allows for a comparative analysis of different reaction conditions and their outcomes.

| Parameter | Value | Reference(s) |

| Yield | ≥90.0% | [6] |

| up to 75.3% | [5] | |

| Reaction Temperature | -10°C | [4][5] |

| 20°C - 40°C | [7] | |

| ≤25°C | [6] | |

| pH of Reaction Mixture | 7 - 9 | [7] |

| Adjusted to 8 | [5] | |

| pH of Chloroacetaldehyde | Adjusted to 2.5 - 5.0 | [6] |

| Addition Time | 1.5 - 3 hours | [6] |

| Curing/Reaction Time | 40 - 60 minutes | [6] |

| Melting Point | 135.0 - 150.0 °C | [6] |

| 130 °C (decomposes) | [1] | |

| 108 - 110 °C | [7] | |

| Appearance | Off-white or pale yellow powder | [1][6] |

Experimental Protocols

Below are detailed experimental methodologies for the synthesis of 1,4-dithiane-2,5-diol. A generalized protocol is provided, followed by a more specific patented example.

General Laboratory-Scale Synthesis Protocol

This protocol is a composite of several published methods.[4][5][7]

Materials:

-

Chloroacetaldehyde solution

-

Sodium hydrosulfide (NaSH), 70% hydrated[5]

-

Dichloromethane (B109758) (or other suitable solvent)[4]

-

Methanol (B129727) (ice-cold)[5]

-

Hydrochloric acid (dilute solution)[6]

-

Deionized water

-

Sodium bicarbonate solution (saturated)

Procedure:

-

Preparation of Chloroacetaldehyde Solution: Dissolve commercially available chloroacetaldehyde in a suitable solvent such as dichloromethane or use a commercially available aqueous solution.[4] If necessary, adjust the pH of the aqueous solution to between 2.5 and 5.0.[6]

-

Preparation of Sodium Hydrosulfide Solution: In a separate reaction vessel equipped with a stirrer and thermometer, prepare a solution of sodium hydrosulfide in water.

-

Reaction: Cool the sodium hydrosulfide solution to a controlled temperature, typically between -10°C and 5°C, using an ice-salt or other cooling bath.[4][6]

-

Addition: Slowly add the chloroacetaldehyde solution dropwise to the stirred and cooled sodium hydrosulfide solution. Monitor the temperature throughout the addition, ensuring it does not exceed the set limit (e.g., 25°C).[6] A solid precipitate is expected to form during this step.[4][5]

-

pH Adjustment and Curing: During and after the addition, monitor the pH of the reaction mixture, maintaining it within the range of 7 to 9 using a suitable acid or base.[7] Once the addition is complete, allow the mixture to stir (cure) for approximately 40-60 minutes at the controlled temperature.[6]

-

Isolation: Collect the solid product by filtration.

-

Purification: Wash the crude product sequentially with a dilute hydrochloric acid solution and then with cold water to remove inorganic salts and other impurities.[1][6] A final wash with a cold solvent like methanol can also be performed.[4]

-

Drying: Dry the purified 1,4-dithiane-2,5-diol under vacuum at room temperature to obtain the final product.[1]

Caption: General experimental workflow for the synthesis of 1,4-dithiane-2,5-diol.

Patented High-Yield Synthesis Protocol

The following protocol is based on a patent that reports yields of ≥90.0%.[6]

Procedure:

-

An aqueous solution of chloroacetaldehyde (9-10% mass content) is adjusted to a pH of 2.5-5.0 to obtain solution B.

-

A portion of the total sodium hydrosulfide (2.8-4.2% of the total amount) is added dropwise to water (water to NaSH weight ratio of 13-20:1) and cooled to below 8°C.

-

Once the reactor temperature drops to below 5°C, the chloroacetaldehyde solution B and the remaining sodium hydrosulfide are added dropwise simultaneously. The rate of addition ratio of chloroacetaldehyde solution B to sodium hydrosulfide is maintained at 2:1.

-

The temperature during the addition is controlled to not exceed 25°C, and the addition is carried out over 1.5-3 hours.

-

After the addition is complete, the mixture is cured for 40-60 minutes, with the temperature maintained at ≤25°C.

-

The product is isolated by suction filtration.

-

The crude product is washed with a mixture of process water and 30% hydrochloric acid solution (mass ratio of HCl solution to water is 1.2-1.8:100), followed by a water wash.

-

The final product is dried. The reported product has a dithiane content of ≥97.0% and a moisture content of ≤0.5%.[6]

Conclusion

The synthesis of 1,4-dithiane-2,5-diol from chloroacetaldehyde and sodium hydrosulfide is a robust and scalable process. Careful control of reaction parameters such as temperature, pH, and addition rate is critical to achieving high yields and purity. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of sulfur-containing heterocyclic compounds for applications in drug development and beyond. The versatility of 1,4-dithiane-2,5-diol as a synthon ensures its continued importance in modern organic chemistry.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 1, 4 Dithiane 2, 5 Diol : An Versatile Monomer to Synthesis Aliphatic Random Copolyester with Biomedical Application – Oriental Journal of Chemistry [orientjchem.org]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. CN109608433A - A kind of preparation method of 2,5- dihydroxy -1,4- dithiane - Google Patents [patents.google.com]

- 7. DE3149653A1 - Process for the preparation of pure 2,5-dihydroxy-1,4-dithiane - Google Patents [patents.google.com]

1,4-Dithiane-2,5-diol as a Mercaptoacetaldehyde Dimer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dithiane-2,5-diol (B140307), the stable crystalline dimer of the volatile and reactive mercaptoacetaldehyde (B1617137), serves as a pivotal synthon in modern organic chemistry. Its ability to generate two equivalents of mercaptoacetaldehyde in situ under mild conditions has led to its widespread use in the synthesis of a diverse array of sulfur-containing heterocycles. This technical guide provides a comprehensive overview of the chemical and physical properties of 1,4-dithiane-2,5-diol, detailed experimental protocols for its key synthetic applications, and an exploration of its biological activities. Particular focus is given to its role in the Gewald reaction for the synthesis of 2-aminothiophenes, sulfa-Michael/aldol (B89426) cascade reactions for the construction of functionalized tetrahydrothiophenes, and its application as a key intermediate in the synthesis of the antiretroviral drug, Lamivudine (B182088). This document aims to be an essential resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

1,4-Dithiane-2,5-diol is a commercially available and versatile heterocyclic compound.[1][2] Structurally, it exists as a six-membered ring containing two sulfur atoms and two hydroxyl groups.[3] Its primary chemical significance lies in its role as a stable and convenient precursor to 2-mercaptoacetaldehyde, a highly reactive intermediate possessing both a nucleophilic thiol group and an electrophilic aldehyde functionality.[4][5] This dual reactivity makes mercaptoacetaldehyde a valuable C2 synthon for the construction of various sulfur-containing heterocycles, which are prominent scaffolds in many biologically active compounds.[5]

The instability and volatility of mercaptoacetaldehyde make its direct handling challenging. 1,4-Dithiane-2,5-diol circumvents these issues by providing a stable, solid form that readily dissociates into its monomeric components under basic or thermal conditions.[4] This in situ generation allows for controlled reactions and has led to the development of numerous elegant and efficient synthetic methodologies.

Physicochemical and Spectroscopic Properties

1,4-Dithiane-2,5-diol is typically a white to off-white crystalline powder.[6] It is slightly soluble in water but shows better solubility in polar organic solvents like alcohols.[6] A summary of its key physicochemical and spectroscopic data is presented below.

| Property | Value |

| IUPAC Name | 1,4-dithiane-2,5-diol |

| Synonyms | 2,5-Dihydroxy-1,4-dithiane, Mercaptoacetaldehyde dimer |

| CAS Number | 40018-26-6 |

| Molecular Formula | C₄H₈O₂S₂ |

| Molecular Weight | 152.24 g/mol |

| Melting Point | 130 °C (decomposes)[6] |

| Appearance | White to off-white powder[6] |

| Solubility | Slightly soluble in water; soluble in alcohol[6] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 5.96 (d, 1H), 5.57 (d, 1H), 4.74 (s, 1H), 3.32-3.29 (m, 1H), 3.17-3.08 (dd, 1H), 2.02 (d, 2H), 1.70 (d, 1H), 1.51-1.42 (m, 2H), 1.09-1.00 (m, 2H), 0.91(d, 6H), 0.78 (d, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 16.27, 20.69, 23.30, 26.16, 31.42, 34.11, 38.46, 40.35, 46.86, 46.07, 80.20, 101.22, 103.20, 172.18 |

| IR (Neat, cm⁻¹) | 3456, 2956, 2864, 1731, 1457, 1387, 1288, 1196, 1041, 986 |

| Mass Spectrum (m/z) | Major peaks corresponding to the fragmentation of the molecule. |

Key Synthetic Applications and Experimental Protocols

The utility of 1,4-dithiane-2,5-diol as a mercaptoacetaldehyde precursor is highlighted in several important synthetic transformations.

In Situ Generation of Mercaptoacetaldehyde

The foundational reaction for most applications of 1,4-dithiane-2,5-diol is its cleavage into two molecules of mercaptoacetaldehyde. This equilibrium can be driven towards the monomer by the application of heat or, more commonly, a base.[4]

Gewald Reaction for the Synthesis of 2-Aminothiophenes

The Gewald reaction is a multicomponent reaction that provides a versatile and efficient route to highly substituted 2-aminothiophenes.[4] 1,4-Dithiane-2,5-diol serves as a convenient sulfur source, generating mercaptoacetaldehyde in situ.

Experimental Protocol: One-Pot Synthesis of 2-Amino-4,5-dialkylthiophene-3-carbonitriles [2]

-

To a solution of the appropriate ketone (1.0 mmol) and malononitrile (B47326) (1.0 mmol) in ethanol (B145695) (10 mL), add 1,4-dithiane-2,5-diol (0.5 mmol).

-

Add triethylamine (B128534) (0.2 mL) to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aminothiophene.

| Ketone/Aldehyde | α-Cyano Compound | Base | Solvent | Yield (%) |

| Cyclohexanone | Malononitrile | Triethylamine | Ethanol | 65-91 |

| Cyclopentanone | Ethyl Cyanoacetate | Triethylamine | Ethanol | ~92 |

| Various Aldehydes | Malononitrile | Morpholine | Ethanol | 35-80 |

Sulfa-Michael/Aldol Cascade Reactions

1,4-Dithiane-2,5-diol is extensively used in cascade reactions, such as the sulfa-Michael/aldol sequence, to construct highly functionalized tetrahydrothiophenes.[7] This reaction involves the in situ generation of mercaptoacetaldehyde, which then undergoes a Michael addition to an α,β-unsaturated carbonyl compound, followed by an intramolecular aldol condensation.

Experimental Protocol: Synthesis of Trisubstituted Tetrahydrothiophenes from Chalcones [2][7]

-

In a round-bottom flask, dissolve the substituted chalcone (1.0 mmol) in dichloromethane (B109758) (10 mL).

-

Add 1,4-dithiane-2,5-diol (0.6 mmol) to the solution.

-

Add triethylamine (0.1 mmol) or another suitable base (e.g., DABCO) and stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC. The reaction time may vary depending on the substrate.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the substituted tetrahydrothiophene.

| Chalcone Substituent (R¹) | Chalcone Substituent (R²) | Yield (%) |

| 4-Cl | H | 82 |

| 4-MeO | H | 60 |

| H | 4-Cl | Lower yield |

| H | 4-Me | Higher yield |

Note: Yields can vary significantly based on specific substrates and reaction conditions.[8][9]

Synthesis of a Lamivudine Intermediate

1,4-Dithiane-2,5-diol is a crucial starting material in the synthesis of the antiretroviral drug Lamivudine. It is used to construct the 1,3-oxathiolane (B1218472) ring system, a key structural feature of the drug.[4]

Generalized Protocol for Lamivudine Intermediate Synthesis [4][10][11]

-

A chiral auxiliary, such as L-menthyl glyoxylate (B1226380), is dehydrated.

-

The dehydrated glyoxylate is then condensed with 1,4-dithiane-2,5-diol in a suitable solvent like toluene, often with an acid catalyst, and heated to reflux.

-

After the reaction is complete, the solvent is removed to yield the crude 5-hydroxy-[6][12]oxathiolane-2-carboxylic acid ester intermediate.

-

This intermediate is then carried forward in subsequent steps to synthesize Lamivudine.

| Chiral Auxiliary | Catalyst | Solvent | Yield (%) |

| L-Menthyl glyoxylate | Acetic acid | Toluene | 88-90 |

| L-Menthyl glyoxylate | BF₃·Et₂O | Tetrahydrofuran | Not specified |

Biological Activities and Potential Mechanisms of Action

While primarily recognized for its synthetic utility, 1,4-dithiane-2,5-diol and the heterocyclic compounds derived from it have demonstrated a range of biological activities.

Phytogrowth-Inhibitory and Antimicrobial Activities

1,4-Dithiane-2,5-diol and its derivatives have been reported to possess phytogrowth-inhibitory and antibacterial properties.[13] The precise mechanisms are not fully elucidated but are thought to involve the disruption of essential cellular processes in the target organisms. The antimicrobial action of many sulfur-containing heterocyclic compounds is attributed to their ability to interfere with microbial growth and modulate immune responses.[3]

Anticancer Potential

Organosulfur compounds, a broad class that includes derivatives of 1,4-dithiane-2,5-diol, have been extensively studied for their anticancer properties.[1][14] These compounds can modulate multiple signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation.[15] A plausible mechanism for the anticancer activity of such compounds is the induction of apoptosis through the modulation of pro- and anti-apoptotic proteins.

Conclusion

1,4-Dithiane-2,5-diol is a remarkably versatile and valuable reagent in organic synthesis, primarily serving as a stable and convenient source of the reactive intermediate, mercaptoacetaldehyde. Its application in the Gewald reaction, sulfa-Michael/aldol cascades, and the synthesis of key pharmaceutical intermediates like that for Lamivudine, underscores its importance in modern drug discovery and development. Furthermore, the emerging biological activities of 1,4-dithiane-2,5-diol and its derivatives suggest potential for further exploration in medicinal and agricultural chemistry. This technical guide provides a solid foundation for researchers and professionals to harness the full potential of this important building block.

References

- 1. Organosulfur Compounds in Colorectal Cancer Prevention and Progression | MDPI [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Human Metabolome Database: Showing metabocard for 1,4-Dithiane-2,5-diol (HMDB0033670) [hmdb.ca]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,4-Dithiane-2,5-diol | C4H8O2S2 | CID 98330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organocatalytic sulfa-Michael/aldol cascade: constructing functionalized 2,5-dihydrothiophenes bearing a quaternary carbon stereocenter - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. EP2161267A1 - A process for stereoselective synthesis of lamivudine - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2,5-dihydroxy-1,4-dithiane [thegoodscentscompany.com]

- 13. 2,5-Dihydroxy-1,4-dithiane | 40018-26-6 [chemicalbook.com]

- 14. frontiersin.org [frontiersin.org]

- 15. Organosulfur compounds and possible mechanism of garlic in cancer - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of dithiane diol formation

An In-depth Technical Guide on the Synthesis of α-Hydroxy Ketones via Dithiane Intermediates

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of carbon-carbon bonds remains a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Among the myriad of strategies, the use of 1,3-dithianes as masked acyl anions represents a powerful application of "umpolung," or the inversion of polarity. This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and applications of dithiane chemistry for the synthesis of α-hydroxy ketones, a critical functional group in numerous natural products and pharmaceutical agents. This process, often referred to as the Corey-Seebach reaction, proceeds through a key 2-(1-hydroxyalkyl)-1,3-dithiane intermediate, which can be conceptualized as a protected "dithiane diol" equivalent.

Introduction to Dithiane Umpolung Chemistry

In typical carbonyl chemistry, the carbonyl carbon is electrophilic. The Corey-Seebach reaction ingeniously reverses this reactivity.[1] An aldehyde is first converted into a 1,3-dithiane (B146892), a cyclic thioacetal. The protons on the carbon atom between the two sulfur atoms (C2) are sufficiently acidic (pKa ≈ 30-31) to be removed by a strong base like n-butyllithium (n-BuLi).[2][3] This generates a nucleophilic carbanion, effectively an acyl anion equivalent, which can then attack various electrophiles, including aldehydes and ketones.[1][4] Subsequent hydrolysis of the dithiane moiety regenerates a carbonyl group, yielding valuable products such as α-hydroxy ketones, which are not readily accessible through traditional methods like the aldol (B89426) reaction.[2][5]

The Core Mechanism: A Three-Stage Process

The synthesis of an α-hydroxy ketone using this methodology is best understood as a sequence of three distinct mechanistic stages:

-

Protection: Formation of the 1,3-dithiane from a starting aldehyde.

-

Carbon-Carbon Bond Formation: Deprotonation of the dithiane and subsequent nucleophilic attack on a carbonyl electrophile to form the pivotal hydroxy-dithiane intermediate.

-

Deprotection: Hydrolysis of the dithiane to unveil the final α-hydroxy ketone product.

Stage 1: Mechanism of 1,3-Dithiane Formation (Protection)

The initial step involves the protection of an aldehyde as a cyclic thioacetal. This is typically achieved by reacting the aldehyde with 1,3-propanedithiol (B87085) in the presence of a Brønsted or Lewis acid catalyst.[6] The reaction proceeds via protonation of the carbonyl oxygen, increasing its electrophilicity, followed by nucleophilic attack by one of the thiol groups. Subsequent intramolecular cyclization and dehydration yield the stable 1,3-dithiane ring.

Caption: Acid-catalyzed formation of a 1,3-dithiane.

Stage 2: Mechanism of Lithiation and C-C Bond Formation

This stage is the heart of the Corey-Seebach reaction. The 1,3-dithiane is treated with a strong base, typically n-BuLi, at low temperatures (e.g., -30 °C) in an inert solvent like THF.[2] The base abstracts the acidic C2 proton, generating a 2-lithio-1,3-dithiane. This carbanion is a potent nucleophile that readily attacks the electrophilic carbon of a ketone or aldehyde. An acid-base workup protonates the resulting alkoxide to yield the 2-(1-hydroxyalkyl)-1,3-dithiane intermediate.

Caption: C-C bond formation via a lithiated dithiane.

Stage 3: Mechanism of Dithiane Deprotection (Hydrolysis)

The final step is the hydrolysis of the thioacetal to reveal the ketone functionality. This transformation is challenging due to the stability of the dithiane group.[2] A common and effective method involves the use of mercury(II) salts, such as a mixture of HgCl₂ and HgO, in aqueous acetonitrile (B52724).[7] The soft Lewis acid Hg²⁺ has a high affinity for the soft sulfur atoms, coordinating to them and facilitating hydrolytic cleavage. Water attacks the activated carbon, and following a series of steps, the C-S bonds are broken, releasing the desired α-hydroxy ketone and an insoluble mercury-dithiolate complex.

Caption: Mercury(II)-assisted deprotection of a dithiane.

Experimental Protocols

The following are generalized protocols synthesized from established procedures.[8][9][10] Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for Dithiane Formation

-

To a stirred solution of the aldehyde (1.0 eq) in a suitable solvent (e.g., chloroform (B151607) or dichloromethane) is added 1,3-propanedithiol (1.1 - 1.2 eq).

-

A Lewis acid catalyst (e.g., BF₃·OEt₂ (0.1 eq) or anhydrous LiClO₄ (0.2 eq)) is added portion-wise.[11]

-

The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Upon completion, the reaction is quenched with an aqueous base (e.g., 10% KOH solution or saturated NaHCO₃).

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography or recrystallization.

Protocol 2: General Procedure for Lithiation and Reaction with a Carbonyl Electrophile

-

A solution of the 2-substituted-1,3-dithiane (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar).

-

The solution is cooled to between -40 °C and -20 °C using a suitable cooling bath.

-

n-Butyllithium (1.05 - 1.1 eq, as a solution in hexanes) is added dropwise via syringe, maintaining the internal temperature. A color change (typically to yellow or orange) indicates the formation of the anion.

-

The mixture is stirred at this temperature for 1-2 hours.

-

A solution of the ketone or aldehyde electrophile (1.0 - 1.2 eq) in anhydrous THF is added dropwise, again maintaining the low temperature.

-

The reaction is allowed to stir for several hours, gradually warming to room temperature. Progress is monitored by TLC.

-

The reaction is carefully quenched by the addition of a saturated aqueous NH₄Cl solution.

-

The mixture is transferred to a separatory funnel and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

-

The crude hydroxy-dithiane is purified by flash chromatography.

Protocol 3: General Procedure for Dithiane Deprotection using Mercury(II) Salts

Caution: Mercury compounds are highly toxic and must be handled with extreme care in a well-ventilated fume hood. All waste must be disposed of according to institutional safety protocols.

-

The 2-(1-hydroxyalkyl)-1,3-dithiane (1.0 eq) is dissolved in a mixture of acetonitrile and water (e.g., 9:1 v/v).

-

Mercury(II) chloride (HgCl₂, ~2.5 eq) and mercury(II) oxide (HgO, ~2.5 eq) are added to the solution.

-

The resulting suspension is stirred vigorously at room temperature or with gentle heating (e.g., 50-60 °C). The reaction is monitored by TLC for the disappearance of the starting material.

-

Upon completion, the mixture is filtered through a pad of Celite® to remove the insoluble mercury salts. The filter cake is washed thoroughly with an organic solvent (e.g., acetone (B3395972) or CH₂Cl₂).

-

The filtrate is concentrated under reduced pressure to remove the organic solvent.

-

The remaining aqueous residue is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude α-hydroxy ketone is purified by flash column chromatography.

Quantitative Data Summary

The Corey-Seebach reaction and subsequent deprotection are generally high-yielding processes, though yields can be substrate-dependent. The table below summarizes representative yields for the deprotection step, which is often the most challenging part of the sequence.

| Substrate (Dithiane of...) | Deprotection Reagent(s) | Yield (%) | Reference |

| 3-Nitrobenzaldehyde | Hg(NO₃)₂·3H₂O (solid state) | 95 | [10] |

| 4-Chlorobenzaldehyde | Hg(NO₃)₂·3H₂O (solid state) | 90 | [10] |

| Heptanal | Hg(NO₃)₂·3H₂O (solid state) | 96 | [10] |

| 4-Bromobenzophenone | Hg(NO₃)₂·3H₂O (solid state) | 91 | [10] |

| 2-(1-Hydroxyalkyl)dithiane | N-Bromosuccinimide (NBS) | Good to High | [12] |

| Various aromatic dithianes | H₂O₂ (30%), I₂ (cat.), SDS | up to 95 | [13] |

| Various dithianes | Cu(NO₃)₂·2.5H₂O, Clay | Excellent | [14] |

Conclusion

The synthesis of α-hydroxy ketones through dithiane intermediates is a robust and versatile strategy that highlights the power of umpolung chemistry. By temporarily inverting the polarity of an aldehyde's carbonyl carbon, chemists can form previously challenging carbon-carbon bonds with a wide range of carbonyl-containing electrophiles. While the classic deprotection methods often rely on toxic mercury reagents, ongoing research continues to provide milder and more environmentally benign alternatives.[13] This technical guide provides the foundational mechanistic understanding and practical protocols necessary for researchers in drug discovery and complex molecule synthesis to effectively utilize this important transformation.

References

- 1. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 2. Corey-Seebach Reaction [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. scribd.com [scribd.com]

- 5. jk-sci.com [jk-sci.com]

- 6. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 7. organic chemistry - Mercury assisted deprotection of dithiane - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. uwindsor.ca [uwindsor.ca]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Dithiane Diols

This technical guide provides a comprehensive overview of the core physical and chemical properties of dithiane diols, with a primary focus on the versatile and commercially available synthon, 1,4-dithiane-2,5-diol (B140307). It is intended for researchers, scientists, and professionals in drug development who utilize sulfur-containing heterocycles in their work. This document summarizes key quantitative data, outlines detailed experimental protocols for synthesis and characterization, and illustrates important chemical transformations and workflows.

Core Physical and Spectroscopic Properties

1,4-Dithiane-2,5-diol (CAS No: 40018-26-6) is a heterocyclic organic compound that serves as the stable, solid dimer of 2-mercaptoacetaldehyde.[1][2] Its unique structure, containing both nucleophilic hydroxyl groups and sulfur atoms that influence reactivity, makes it a valuable building block in organic synthesis.[1][3]

Physical Properties

The physical characteristics of 1,4-dithiane-2,5-diol are summarized in the table below. These properties are essential for determining appropriate solvents, reaction conditions, and handling procedures.

| Property | Value | Reference(s) |

| IUPAC Name | 1,4-dithiane-2,5-diol | [4],[5] |

| Synonyms | 2,5-Dihydroxy-1,4-dithiane, Mercaptoacetaldehyde dimer | [4],[5] |

| Molecular Formula | C₄H₈O₂S₂ | [4],[5] |

| Molecular Weight | 152.24 g/mol | [5] |

| Appearance | White to pale yellow powder/crystalline solid | [5] |

| Melting Point | 130 °C (decomposes) | [5] |

| Boiling Point (est.) | 360.87 °C | [5] |

| Water Solubility (est.) | 79.1 g/L | [4] |

| logP (est.) | -0.74 | [4] |

| pKa (Strongest Acidic) | 13.38 | [4] |

| Polar Surface Area | 40.46 Ų | [4] |

| Solubility | Soluble in polar solvents like DMF, DMSO, THF, and CHCl₃. | ,[6],[5] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and structural confirmation of dithiane diols and their derivatives.

| Technique | Description | Reference(s) |

| ¹H NMR | In copolyesters derived from 1,4-dithiane-2,5-diol, proton signals for –CH₂–S appear in the range of 2.82-3.37 ppm, while the >CH-O protons are assigned to a peak around 4.27 ppm.[5] | [5] |

| ¹³C NMR | The carbon spectrum shows distinct signals for the carbon atoms within the dithiane ring.[5] The specific shifts can be used to determine the stereochemistry of derivatives.[7] | [5],[7] |

| IR Spectroscopy | Copolymers containing the 1,4-dithiane-2,5-diol moiety exhibit characteristic absorption bands for C-S stretching at approximately 659 cm⁻¹ and C-H bending of the 1,4-disubstituted dithiane ring around 780 cm⁻¹.[5] | [5] |

| Mass Spectrometry | Mass spectrometry is highly suitable for the identification and structural analysis of diol-containing lipids and can be applied to dithiane diol derivatives to study fragmentation patterns.[8] | [8] |

| X-ray Crystallography | Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic and molecular structure of crystalline dithiane diols and their derivatives, providing precise information on bond lengths, angles, and conformation.[9][10][11] | [9][10][11] |

Chemical Properties and Reactivity

1,4-Dithiane-2,5-diol's chemical versatility stems from its ability to act as a stable precursor to the reactive intermediate 2-mercaptoacetaldehyde. This transformation allows it to participate in a wide array of synthetic reactions.

In Situ Generation of 2-Mercaptoacetaldehyde

Under basic or thermal conditions, 1,4-dithiane-2,5-diol exists in equilibrium with its monomeric form, 2-mercaptoacetaldehyde. This monomer is a powerful synthon, featuring both an electrophilic aldehyde group and a nucleophilic thiol group.[1][12] This dual reactivity is the foundation for its use in numerous cascade and multicomponent reactions.[1]

Key Synthetic Applications

The unique reactivity of 1,4-dithiane-2,5-diol makes it a cornerstone for synthesizing various sulfur-containing heterocycles, many of which are scaffolds for bioactive molecules.

-

Synthesis of 2-Aminothiophenes (Gewald Reaction) : It serves as a key reactant in the Gewald reaction to produce C-4 and C-5 unsubstituted 2-aminothiophene derivatives.[1]

-

Cascade Reactions : It is widely used in sulfa-Michael/aldol and sulfa-Michael/Henry cascade reactions to generate polysubstituted tetrahydrothiophenes with high stereoselectivity.[1] These reactions can create three contiguous stereocenters in a single pot operation.[1]

-

Synthesis of Bioactive Molecules : 1,4-Dithiane-2,5-diol is a crucial intermediate in the synthesis of important drugs, including the antiretroviral agent Lamivudine.[1][5]

-

Polymer Chemistry : It is used as a monomer in the synthesis of copolyesters and polyurethanes.[6] The inclusion of the sulfur-containing dithiane moiety can enhance properties like refractive index, adhesive strength, and biocompatibility for medical devices.[6]

Experimental Protocols

This section provides generalized methodologies for the synthesis, characterization, and application of 1,4-dithiane-2,5-diol.

Synthesis of a this compound-Containing Copolyester

This protocol describes a direct melt polycondensation method for synthesizing a random copolyester, adapted from procedures for Poly(1,4-dithiane 2,5-diol succinate-co-1,10 decane (B31447) diol succinate).

Materials:

-

1,4-Dithiane-2,5-diol (0.01 mole)

-

A dicarboxylic acid (e.g., Succinic acid, 0.02 mole)

-

A second diol (e.g., 1,10-decanediol (B1670011), 0.01 mole)

-

Catalyst (e.g., Titanium Tetraisopropoxide, ~0.8 mL)

-

Three-necked round-bottom flask, oil bath, stirrer, nitrogen inlet

Procedure:

-

Combine 1,4-dithiane-2,5-diol, succinic acid, and 1,10-decanediol in the three-necked flask.

-

Inert the atmosphere by connecting one inlet to a nitrogen supply.

-

Heat the mixture in an oil bath with stirring until all reactants have melted.

-

Add the titanium tetraisopropoxide catalyst to the molten mixture.

-

Maintain the temperature at ~185°C for one hour with continuous stirring.

-

Increase the temperature to ~195°C and maintain for an additional two hours to advance the polymerization.

-

Allow the reaction to cool. Dissolve the crude copolyester product in a minimal amount of chloroform.

-

Re-precipitate the polymer by slowly adding the chloroform solution to ice-cold methanol with stirring.

-

Filter the purified copolyester and dry under vacuum.

General Protocol for Sulfa-Michael/Aldol Cascade Reaction

This protocol outlines a general procedure for the synthesis of functionalized tetrahydrothiophenes.[1]

Materials:

-

1,4-Dithiane-2,5-diol (1 equivalent)

-

An α,β-unsaturated ketone (chalcone derivative) (1 equivalent)

-

Base catalyst (e.g., Triethylamine or a chiral catalyst like squaramide)

-

Solvent (e.g., Ethanol, Water)

-

TLC plates, column chromatography supplies

Procedure:

-

Dissolve the α,β-unsaturated ketone and the catalyst in the chosen solvent in a reaction vessel.

-

Add 1,4-dithiane-2,5-diol to the mixture. The diol will begin to dissociate to form 2-mercaptoacetaldehyde in situ.

-

Stir the reaction at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired trisubstituted tetrahydrothiophene (B86538) derivative.

Characterization by NMR Spectroscopy

This protocol provides a general method for preparing a sample for ¹H or ¹³C NMR analysis.[13]

Materials:

-

Synthesized this compound derivative (~10 mg)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube

-

Pipette, vortex mixer

Procedure:

-

Dissolve approximately 10 mg of the purified, dry sample in 0.6-0.7 mL of a suitable deuterated solvent directly in a clean, dry NMR tube.

-

Use a vortex mixer to ensure the sample is completely dissolved and the solution is homogeneous.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire the ¹H and/or ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the resulting Free Induction Decay (FID) to obtain the spectrum for analysis.

Role in Drug Development

Dithiane diols, particularly 1,4-dithiane-2,5-diol, are of significant interest to the pharmaceutical industry due to their utility in constructing complex molecular architectures found in numerous therapeutic agents.

The synthesis of Lamivudine, an essential medication for the treatment of HIV/AIDS, prominently features a key step involving 1,4-dithiane-2,5-diol.[1] It is used to construct the core oxathiolane ring of the drug molecule.[5] Furthermore, polymers synthesized using 1,4-dithiane-2,5-diol have shown promising biomedical properties, including antioxidant, antimicrobial, and cytotoxic activity against cancer cell lines, suggesting their potential use in drug delivery systems and medical implants.[6] The development of novel dithiolethiones as potent inducers of cytoprotective Phase 2 enzymes for cancer prevention also highlights the importance of the dithiane scaffold in medicinal chemistry.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. 1,4-Dithiane-2,5-diol: A Versatile Synthon for the Synthesis of S...: Ingenta Connect [ingentaconnect.com]

- 3. nbinno.com [nbinno.com]

- 4. Showing Compound 1,4-Dithiane-2,5-diol (FDB011773) - FooDB [foodb.ca]

- 5. benchchem.com [benchchem.com]

- 6. 1, 4 Dithiane 2, 5 Diol : An Versatile Monomer to Synthesis Aliphatic Random Copolyester with Biomedical Application – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Mass spectrometric analysis of long-chain esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The X-ray crystal structure, conformation and preparation of anti-3,3,6,6-tetramethylthiepane-4,5-diol: stereochemistry of reduction of a heterocyclic α-hydroxy ketone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Biological Evaluation and Structure-Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

stability and storage conditions for 1,4-dithiane-2,5-diol

An In-depth Technical Guide on the Stability and Storage of 1,4-Dithiane-2,5-diol (B140307)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dithiane-2,5-diol, a stable dimer of α-mercaptoacetaldehyde, is a versatile synthon in organic chemistry, particularly in the synthesis of sulfur-containing heterocycles.[1][2][3] Its stability is a critical factor for its effective use in research and development. This guide provides a comprehensive overview of the stability and recommended storage conditions for 1,4-dithiane-2,5-diol, based on currently available data. It also outlines experimental protocols for its analysis, which can be adapted for stability and purity assessments.

Physicochemical Properties

A summary of the key physicochemical properties of 1,4-dithiane-2,5-diol is presented in Table 1. Understanding these properties is fundamental to its handling and storage.

Table 1: Physicochemical Properties of 1,4-Dithiane-2,5-diol

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈O₂S₂ | [4] |

| Molecular Weight | 152.24 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [3][6] |

| Melting Point | 130 °C (with decomposition) | [5][7] |

| Solubility | Soluble in water | [1] |

| pKa | Not available | |

| logP | -0.276 at 22.8 °C | [8] |

Stability Profile

Thermal Stability

1,4-Dithiane-2,5-diol decomposes at its melting point of 130 °C.[5][7] Thermal decomposition can lead to the release of hazardous gases, including carbon oxides (CO, CO₂) and sulfur oxides.[1][9][10]

Chemical Stability and Incompatibilities

The compound's stability is compromised in the presence of certain chemical agents. It is crucial to avoid contact with:

Environmental Factors

1,4-Dithiane-2,5-diol is reported to be hygroscopic and sensitive to air and light.[1][5] Therefore, exposure to these conditions should be minimized to prevent degradation.

Recommended Storage Conditions

To ensure the long-term stability and purity of 1,4-dithiane-2,5-diol, the storage conditions summarized in Table 2 should be adhered to.

Table 2: Recommended Storage Conditions for 1,4-Dithiane-2,5-diol

| Parameter | Recommendation | Reference(s) |

| Temperature | Refrigerate at 2-8 °C. | [3][7] |

| Atmosphere | Store under an inert gas. | [5] |

| Container | Keep in a tightly closed container. | [1][5] |

| Environment | Store in a dry, cool, and well-ventilated place. | [1][5] |

| Light | Protect from light. | [9] |

Logical Workflow for Handling and Storage

The following diagram illustrates the key considerations for maintaining the stability of 1,4-dithiane-2,5-diol.

Caption: Factors influencing the stability of 1,4-dithiane-2,5-diol.

Experimental Protocols for Stability Assessment

While specific stability-indicating methods have not been published, the following analytical techniques can be employed to assess the purity and degradation of 1,4-dithiane-2,5-diol.

High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable method for purity determination and can be adapted to monitor for the appearance of degradation products.

-

Instrumentation: An Agilent HPLC 1100 or equivalent system.[11]

-

Column: A Daicel chiral AS-H or OD-H column can be used, though a standard C18 column may also be effective for purity analysis.[11]

-

Mobile Phase: A mixture of polar organic solvents (e.g., acetonitrile, methanol) and water. Gradient elution may be necessary to resolve the parent compound from potential impurities.

-

Detection: UV detection at a suitable wavelength (to be determined by UV-Vis spectral analysis).

-

Sample Preparation: Dissolve a known concentration of 1,4-dithiane-2,5-diol in a suitable solvent (e.g., mobile phase).

-

Analysis: Monitor the peak area of the parent compound over time under various stress conditions (e.g., elevated temperature, different pH values, light exposure). The appearance of new peaks would indicate degradation.

Gas Chromatography (GC)

GC can be used to assess the purity of 1,4-dithiane-2,5-diol.

-

Instrumentation: A standard gas chromatograph with a flame ionization detector (FID).

-

Column: A non-polar or medium-polarity capillary column.

-

Carrier Gas: Helium or nitrogen.

-

Temperature Program: An optimized temperature gradient to ensure the elution and separation of the compound and any volatile impurities.

-

Sample Preparation: Dissolve the sample in a volatile organic solvent. Derivatization may be necessary to improve volatility and thermal stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can be used to identify degradation products.[12][13][14]

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.[11]

-

Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O).

-

Analysis: Comparison of the NMR spectrum of a stored or stressed sample to that of a reference standard can reveal the presence of impurities or degradation products through the appearance of new signals.

Mass Spectrometry (MS)

MS can be coupled with GC or LC to identify the molecular weights of potential degradation products.[11][13]

-

Instrumentation: An LC-MS or GC-MS system.

-

Ionization: Electrospray ionization (ESI) for LC-MS or electron ionization (EI) for GC-MS.

-

Analysis: The mass-to-charge ratio of the parent compound and any new peaks can help in identifying the chemical structures of degradation products.

Potential Degradation Pathway

1,4-Dithiane-2,5-diol is the stable dimer of α-mercaptoacetaldehyde.[1][2][3] Under certain conditions, such as in solution or upon heating, it can exist in equilibrium with its monomeric form. The reactive aldehyde and thiol groups of the monomer can then undergo further reactions, such as oxidation or polymerization, leading to degradation.

Caption: Putative degradation pathway of 1,4-dithiane-2,5-diol.

Conclusion

1,4-Dithiane-2,5-diol is a valuable reagent whose utility is dependent on its stability. Adherence to proper storage conditions, including refrigeration, exclusion of moisture and air, and protection from light, is essential for maintaining its quality. While specific degradation kinetic data is limited, the analytical methods outlined provide a framework for researchers to conduct their own stability assessments. A thorough understanding of its stability profile and proper handling procedures will ensure its successful application in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. 1,4-Dithiane-2,5-diol: A Versatile Synthon for the Synthesis of S...: Ingenta Connect [ingentaconnect.com]

- 4. 1,4-Dithiane-2,5-diol | C4H8O2S2 | CID 98330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4-Dithiane-2,5-diol 97 40018-26-6 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. 1,4-二硫-2,5-二醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2,5-Dihydroxy-1,4-dithiane - Safety Data Sheet [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Human Metabolome Database: Showing metabocard for 1,4-Dithiane-2,5-diol (HMDB0033670) [hmdb.ca]

- 11. rsc.org [rsc.org]

- 12. 1, 4 Dithiane 2, 5 Diol : An Versatile Monomer to Synthesis Aliphatic Random Copolyester with Biomedical Application – Oriental Journal of Chemistry [orientjchem.org]

- 13. asianpubs.org [asianpubs.org]

- 14. spectrabase.com [spectrabase.com]

Dithiane Diols: Versatile Synthons in Modern Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dithiane diols represent a versatile and powerful class of synthons in the arsenal (B13267) of synthetic organic chemists. Their unique structural features, combining the polarity-inverting capabilities of the dithiane ring with the reactive handles of hydroxyl groups, enable the construction of complex molecular architectures with high levels of control and efficiency. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of dithiane diols, with a focus on their utility in the synthesis of natural products and pharmaceutical agents.

The Dithiane Moiety: A Gateway to Umpolung Reactivity

The foundational concept underpinning the utility of many dithiane-based synthons is umpolung, or the inversion of polarity. In a typical carbonyl compound, the carbonyl carbon is electrophilic. However, by converting a carbonyl group into a 1,3-dithiane (B146892), the formerly electrophilic carbon atom can be rendered nucleophilic. This transformation is achieved by deprotonation of the C2 proton of the dithiane ring with a strong base, such as n-butyllithium, to generate a stabilized carbanion.[1][2] This acyl anion equivalent can then participate in a variety of carbon-carbon bond-forming reactions with a range of electrophiles, a transformation famously known as the Corey-Seebach reaction.[1][2]

The stability of the 2-lithio-1,3-dithiane anion is attributed to the ability of the adjacent sulfur atoms to stabilize the negative charge through the involvement of their d-orbitals and inductive effects.[3][4] This nucleophilic dithiane intermediate can react with a variety of electrophiles, including alkyl halides, epoxides, aldehydes, ketones, and esters, to form a diverse array of functionalized molecules.[2][5]

1,4-Dithiane-2,5-diol (B140307): A Stable Precursor to a Reactive Synthon

While the umpolung strategy is a cornerstone of dithiane chemistry, 1,4-dithiane-2,5-diol operates through a different, yet equally powerful, synthetic paradigm. This commercially available, crystalline solid serves as a stable, odorless, and convenient precursor to the highly reactive 2-mercaptoacetaldehyde synthon.[1][6] In the presence of a base or upon heating, 1,4-dithiane-2,5-diol readily dissociates to generate two equivalents of 2-mercaptoacetaldehyde in situ.[6] This intermediate possesses both a nucleophilic thiol group and an electrophilic aldehyde functionality, making it an ideal building block for the synthesis of a wide variety of sulfur-containing heterocycles.[1][6]

Synthesis of Sulfur-Containing Heterocycles

The in situ generation of 2-mercaptoacetaldehyde from 1,4-dithiane-2,5-diol has been extensively utilized in the construction of thiophenes, thiazoles, and other sulfur-containing ring systems. These reactions often proceed through cascade or domino sequences, allowing for the rapid assembly of complex heterocyclic frameworks from simple starting materials.[1]

One prominent application is in the Gewald reaction, which provides access to highly substituted 2-aminothiophenes.[1] Additionally, sulfa-Michael/aldol and sulfa-Michael/Henry cascade reactions with various Michael acceptors lead to the stereoselective formation of polysubstituted tetrahydrothiophenes.[1]

Applications in Drug Development

The versatility of 1,4-dithiane-2,5-diol as a synthon has been leveraged in the synthesis of several important pharmaceutical agents. A notable example is its use in the synthesis of the antiretroviral drug Lamivudine. In this synthesis, the dithiane diol is condensed with a chiral glyoxylate (B1226380) to construct a key oxathiolane intermediate, highlighting its role in the stereocontrolled synthesis of complex drug molecules.[1]

Chiral Dithiane Diols in Asymmetric Synthesis

The introduction of chirality into the this compound framework provides powerful tools for asymmetric synthesis. C2-symmetric chiral diols, in general, are highly effective ligands and auxiliaries in a wide range of enantioselective transformations.[7] Chiral dithiane diols can be employed as chiral acyl anion equivalents, enabling the enantioselective synthesis of a variety of chiral molecules.[8]

For instance, the application of a chiral, C2-symmetric 1,3-dithiane 1,3-dioxide as a chiral acyl anion equivalent has been demonstrated in the asymmetric synthesis of (R)-Salbutamol.[8] The high degree of stereocontrol in the addition of this chiral synthon to an aromatic aldehyde showcases the potential of chiral dithiane diols in the synthesis of enantiomerically pure pharmaceutical compounds.[8]

Data Presentation

Table 1: Representative Reactions of 1,4-Dithiane-2,5-diol in Heterocycle Synthesis

| Reaction Type | Electrophile/Reaction Partner | Catalyst/Conditions | Product | Yield (%) | Reference |

| Sulfa-Michael/Aldol | α,β-Unsaturated Ketones | KF, Chiral oligoEG | Chiral Trisubstituted Tetrahydrothiophenes | High ee | [9] |

| Domino Reaction | (E)-2-(aryl)-2,3-dihydro-1H-inden-1-ones | Triethylamine, Water | Spiro[indene-2,3'-thiophen]-1(3H)-ones | - | [9] |

| Gewald Reaction | α-Oxoketene dithioacetals | K2CO3, Ethanol, 80 °C | 2-Methylthio-3-aroyl/heteroaroyl thiophenes | 55-70 | [10] |

| [3+3] Cycloaddition | Azomethine Imines | DABCO | Dinitrogen-fused Heterocycles | 75-96 | - |

| Cascade Reaction | β-Halo-α,β-unsaturated aldehydes | Recyclable polymer-supported base | Polycyclic 2-formylthiophenes | High | [1] |

Table 2: Deprotection of 1,3-Dithianes

| Reagent/Conditions | Substrate Scope | Advantages | Reference |

| 30% H2O2, I2 (cat.), SDS, Water | Tolerates various protecting groups | Mild, environmentally friendly | [2] |

| o-Iodoxybenzoic acid (IBX), β-cyclodextrin, Water | General thioacetals/thioketals | Neutral conditions, room temperature | [2] |

| Silicasulfuric acid/NaNO3 | S,S-acetals | Mild, chemoselective | [2] |

| Bis(trifluoroacetoxy)iodobenzene | Dithiane-containing alkaloids | Clean, suitable for labile compounds | [2] |

Experimental Protocols

General Procedure for the Synthesis of 1,3-Dithiane

This procedure is based on the method described by Corey and Seebach.[9]

Materials:

-

1,3-Propanedithiol (B87085) (0.30 mol)

-

Methylal (dimethoxymethane) (0.33 mol)

-

Boron trifluoride diethyl etherate (36 mL)

-

Glacial acetic acid (72 mL)

-

Chloroform (B151607) (570 mL)

-

10% Aqueous potassium hydroxide (B78521)

-

Anhydrous potassium carbonate

Procedure:

-

A 1-L, three-necked, round-bottomed flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel is charged with a mixture of boron trifluoride diethyl etherate, glacial acetic acid, and 120 mL of chloroform.

-

The mixture is heated to reflux with vigorous stirring.

-

A solution of 1,3-propanedithiol and methylal in 450 mL of chloroform is added at a constant rate over 8 hours.

-

After the addition is complete, the mixture is allowed to cool to room temperature.

-

The reaction mixture is washed successively with water (4 x 80 mL), 10% aqueous potassium hydroxide (2 x 120 mL), and water (2 x 80 mL).

-

The organic layer is dried over anhydrous potassium carbonate and concentrated under reduced pressure.

-

The crude product is recrystallized from methanol to afford 1,3-dithiane as colorless crystals.

General Procedure for the Deprotection of a 1,3-Dithiane using Hydrogen Peroxide and Iodine

This protocol is based on a mild and environmentally friendly deprotection method.[2]

Materials:

-

Substituted 1,3-dithiane (1 mmol)

-

30% Aqueous hydrogen peroxide

-

Iodine (5 mol%)

-

Sodium dodecyl sulfate (B86663) (SDS)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the substituted 1,3-dithiane in a minimal amount of a suitable organic solvent (e.g., CH2Cl2), add an aqueous solution of SDS.

-

To this biphasic mixture, add iodine followed by the dropwise addition of 30% aqueous hydrogen peroxide.

-

Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the corresponding carbonyl compound.

Conclusion

Dithiane diols are a class of synthons with broad and growing importance in organic synthesis. From the classical umpolung reactivity of 1,3-dithianes to the versatile heterocycle synthesis enabled by 1,4-dithiane-2,5-diol, these compounds provide efficient and often stereoselective routes to complex molecular targets. The development of chiral dithiane diols has further expanded their utility into the realm of asymmetric synthesis. For researchers, scientists, and drug development professionals, a thorough understanding of the chemistry of dithiane diols is essential for the design and execution of innovative and effective synthetic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. uwindsor.ca [uwindsor.ca]

- 5. scribd.com [scribd.com]

- 6. Synthetic applications of 1,2 dithiane. | PPTX [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,4-Dithiane-2,5-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-dithiane-2,5-diol (B140307), a versatile building block in organic synthesis. The document is tailored for researchers and professionals in drug development, offering a consolidated resource for the characterization of this compound. Below, you will find tabulated spectroscopic data (NMR, IR, and MS), detailed experimental protocols for data acquisition, and a workflow diagram for spectroscopic analysis.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for 1,4-dithiane-2,5-diol. It is important to note that while some data for the pure compound is available, other data is derived from the analysis of polymers incorporating the 1,4-dithiane-2,5-diol monomer, providing valuable expected ranges for the chemical shifts and absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Context |

| 2.82 - 3.37 | Multiplet | -CH₂-S- | In a copolyester[1][2] |

| 3.70 - 4.02 | Multiplet | -CH₂-O- | In a copolyester[1][2] |

| 4.27 | Multiplet | >CH-O- | In a copolyester[1][2] |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | -CH-OH |

| Data not available in search results | -CH₂-S- |

Note: While databases indicate the existence of ¹³C NMR data for 1,4-dithiane-2,5-diol, specific chemical shifts for the pure compound were not available in the performed searches. Further consultation of spectral databases is recommended.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 (broad) | Strong | O-H stretch (from absorbed moisture) |

| 2936 | Medium | Aliphatic C-H stretch |

| 1420 | Medium | Aliphatic C-C stretch |

| 1130 | Strong | C-O stretch |

| 780 | Medium | C-H bend (1,4-disubstituted dithiane)[1][2] |

| 659 | Medium | C-S stretch[1][2] |

Note: The IR data is a compilation of expected absorptions and data reported in the context of a copolyester containing the 1,4-dithiane-2,5-diol moiety. The peak at 3400 cm⁻¹ is characteristic of hydroxyl groups but also of absorbed water in KBr pellets.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 152 | Low | [M]⁺ (Molecular Ion) |

| 76 | High | Top Peak (fragment)[3] |

| 47 | Medium | Fragment[3] |

| 48 | Medium | Fragment[3] |

Note: The fragmentation pattern of 1,4-dithiane-2,5-diol is not extensively detailed in the available literature. The provided data is based on information from spectral databases.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of 1,4-dithiane-2,5-diol.

Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of 1,4-dithiane-2,5-diol.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. Due to the presence of hydroxyl groups, DMSO-d₆ is often preferred to observe the exchangeable protons.

-

Transfer the solution to a 5 mm NMR tube, ensuring the sample height is appropriate for the spectrometer.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the solvent residual peak or TMS.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of 1,4-dithiane-2,5-diol.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any absorbed moisture.

-

In an agate mortar and pestle, grind 1-2 mg of 1,4-dithiane-2,5-diol into a fine powder.[4]

-

Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample until a homogeneous mixture is obtained.[4]

-

Transfer the mixture to a pellet die.

-

Press the mixture in a hydraulic press at approximately 8-10 tons of pressure for several minutes to form a transparent or translucent pellet.[5]

-

-

Instrument Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of a pure KBr pellet or an empty sample compartment should be collected.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption peaks.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum of 1,4-dithiane-2,5-diol and identify its fragmentation pattern.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of 1,4-dithiane-2,5-diol in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

The concentration should be in the range of 10-100 µg/mL.

-

-

Instrument Parameters (GC):

-

Gas Chromatograph: A GC system equipped with a mass spectrometer detector.

-

Column: A suitable capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or HP-5ms).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a lower temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

Instrument Parameters (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis:

-

Identify the peak corresponding to 1,4-dithiane-2,5-diol in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and major fragment ions.

-

The fragmentation pattern can be compared with spectral libraries (e.g., NIST) for confirmation.

-

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound like 1,4-dithiane-2,5-diol.

Caption: General workflow for the spectroscopic analysis of 1,4-dithiane-2,5-diol.

References

- 1. 1, 4 Dithiane 2, 5 Diol : An Versatile Monomer to Synthesis Aliphatic Random Copolyester with Biomedical Application – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. 1,4-Dithiane-2,5-diol | C4H8O2S2 | CID 98330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. shimadzu.com [shimadzu.com]

- 5. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

An In-depth Technical Guide on the Biological Activity of Dithiane Diol Derivatives

This technical guide provides a comprehensive overview of the biological activities of derivatives of 1,4-dithiane-2,5-diol. It is intended for researchers, scientists, and professionals in the field of drug development. The guide details the synthesis, experimental protocols, and quantitative biological data for these compounds, with a focus on their anticancer, antioxidant, and antimicrobial properties.

Introduction

1,4-dithiane-2,5-diol is a versatile and commercially available monomer recognized for its utility in synthesizing a variety of sulfur-containing heterocycles and polymers.[1][2] As the stable dimer of α-mercapto acetaldehyde, it possesses both nucleophilic and electrophilic centers, making it an efficient synthon in heterocyclic chemistry.[1][2] The incorporation of sulfur into polymer backbones can confer unique properties, including optical activity, flame retardancy, and high refractive indices.[3] In the biomedical field, polymers and derivatives containing the dithiane moiety are of increasing interest due to their biocompatibility, biodegradability, and diverse biological activities.[3][4] This guide focuses on the biological evaluation of copolyesters synthesized using 1,4-dithiane-2,5-diol, highlighting their potential as anticancer, antioxidant, and antimicrobial agents.

Synthesis of Biologically Active Dithiane Diol Copolyesters

The primary examples of biologically active this compound derivatives are aliphatic random copolyesters. Two such copolyesters, designated as PDDD and PDDS, have been synthesized via direct melt polycondensation.

2.1. Synthesis of Poly(1,4-dithiane-2,5-diol dodecanedioate-co-1,12-dodecanediol dodecanedioate) (PDDD)

This copolyester was synthesized using 1,4-dithiane-2,5-diol, 1,12-dodecanediol, and 1,12-dodecanedioic acid.[3] The process involves a direct melt polycondensation method.[3]

2.2. Synthesis of Poly(1,4-dithiane-2,5-diol succinate-co-1,10-decanediol succinate) (PDDS)

PDDS was synthesized using 1,4-dithiane-2,5-diol, 1,10-decanediol, and succinic acid, with titanium tetraisopropoxide as a catalyst.[5] This also utilized a direct melt polycondensation technique.[5]

The general workflow for the synthesis of these copolyesters is illustrated in the diagram below.

Caption: General workflow for the synthesis and characterization of this compound-based copolyesters.

Biological Activities and Quantitative Data

The synthesized copolyesters have demonstrated promising biological activities, particularly in anticancer, antioxidant, and antimicrobial assays.

3.1. Anticancer Activity

The in vitro cytotoxicity of the copolyesters has been evaluated against various cell lines using the MTT assay.[3][5] This colorimetric assay measures the reduction of methylthiazolyldiphenyl-tetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells, providing a quantitative measure of cell viability.

3.1.1. Quantitative Anticancer Data

The 50% inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are summarized in the table below.

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| PDDD | A549 (Lung Cancer) | 250 | [3][4] |

| PDDD | Vero (Normal) | 500 | [3][4] |

| PDDS | A549 (Lung Cancer) | 200 | [5] |

| PDDS | Vero (Normal) | 400 | [5] |

3.2. Antioxidant Activity

The antioxidant potential of the copolyesters was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay.[3] This method evaluates the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The percentage of inhibition is a measure of the antioxidant capacity.

3.2.1. Quantitative Antioxidant Data

| Compound | Concentration (µg/mL) | % Inhibition | Reference |

| PDDD | 1000 | 81.60 | [4] |

| PDDD | 500 | 70.21 | [4] |

| PDDD | 250 | 58.60 | [4] |

| PDDD | 125 | 45.32 | [4] |

| PDDD | 62.5 | 31.29 | [4] |

| PDDD | 31.25 | 20.41 | [4] |

| PDDD | 15.62 | 10.11 | [4] |

3.3. Antimicrobial Activity

The antimicrobial properties were determined using the well diffusion method.[3][5] This technique involves placing the test compound in wells on an agar (B569324) plate inoculated with a specific microorganism. The diameter of the zone of inhibition around the well indicates the antimicrobial potency.

3.3.1. Quantitative Antimicrobial Data

| Compound | Microorganism | Zone of Inhibition (mm) | Reference |

| PDDS | Escherichia coli | 12.0 | [5] |

| PDDS | Klebsiella pneumoniae | 11.0 | [5] |

| PDDS | Staphylococcus aureus | 14.0 | [5] |

| PDDS | Pseudomonas aeruginosa | 10.0 | [5] |

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

4.1. MTT Assay for Cytotoxicity

The workflow for assessing cytotoxicity using the MTT assay is depicted below.

Caption: Step-by-step protocol for the MTT cytotoxicity assay.

Protocol Details:

-

Cells (e.g., A549 lung cancer cells and Vero normal cells) are seeded in 96-well plates and incubated for 24 hours to allow for attachment.[5]

-

The cells are then treated with various concentrations of the this compound copolyester.[3][5]

-

After a 48-hour incubation period, the medium is removed, and MTT solution is added to each well.[5]

-

The plate is incubated for another 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.[3]

-

The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).[5]

-

The absorbance is measured using a microplate reader at a wavelength of 570 nm.[5]

-

The percentage of cell viability is calculated, and the IC50 value is determined graphically.[5]

4.2. DPPH Radical Scavenging Assay

Protocol Details:

-

A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Various concentrations of the test copolyester are added to the DPPH solution.[4]

-